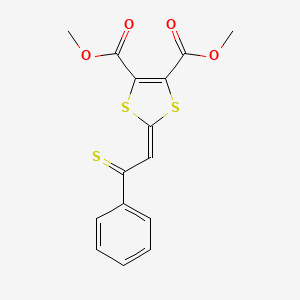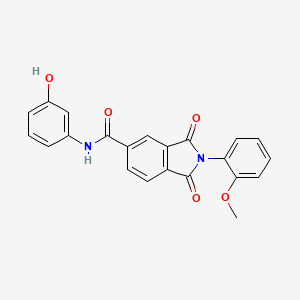![molecular formula C31H20FN3O B11103019 (2R,3S,12aR)-2-(2-fluorophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile](/img/structure/B11103019.png)
(2R,3S,12aR)-2-(2-fluorophenyl)-3-(phenylcarbonyl)-2,3-dihydrobenzo[f]pyrrolo[1,2-a]quinoline-1,1(12aH)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzoyl group, a fluorophenyl group, and a dihydrobenzo-pyrroloquinoline core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydrobenzo-pyrroloquinoline core: This can be achieved through a series of cyclization reactions.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation.
Addition of the fluorophenyl group: This can be done using a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key reactions.
Chemical Reactions Analysis
Types of Reactions
(2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, including proteins and nucleic acids. Its fluorophenyl group can enhance binding affinity and specificity in biological assays.
Medicine
In medicine, the compound’s potential as a therapeutic agent is of interest. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and fluorophenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The dihydrobenzo-pyrroloquinoline core may interact with specific active sites, modulating the activity of the target molecule.
Comparison with Similar Compounds
Similar Compounds
- (2{R},3{S},12A{R})-3-BENZOYL-2-(2-CHLOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE
- (2{R},3{S},12A{R})-3-BENZOYL-2-(2-BROMOPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE
Uniqueness
The presence of the fluorophenyl group in (2{R},3{S},12A{R})-3-BENZOYL-2-(2-FLUOROPHENYL)-2,3-DIHYDROBENZO[{F}]PYRROLO[1,2-{A}]QUINOLINE-1,1(12A{H})-DICARBONITRILE distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C31H20FN3O |
|---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
(2R,3S,12aR)-3-benzoyl-2-(2-fluorophenyl)-3,12a-dihydro-2H-naphtho[2,1-e]indolizine-1,1-dicarbonitrile |
InChI |
InChI=1S/C31H20FN3O/c32-25-13-7-6-12-24(25)28-29(30(36)21-9-2-1-3-10-21)35-26-16-14-20-8-4-5-11-22(20)23(26)15-17-27(35)31(28,18-33)19-34/h1-17,27-29H/t27-,28-,29+/m1/s1 |
InChI Key |
KSXCJDGUBNRPFT-NLDZOOGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=C(C=C3)C5=CC=CC=C5C=C4)(C#N)C#N)C6=CC=CC=C6F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-(4-fluorophenyl)-4-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B11102943.png)
![2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid](/img/structure/B11102945.png)
![2-Amino-6-[(cyanomethyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile](/img/structure/B11102947.png)
![4-{(Z)-[4-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11102953.png)
![2-hydroxy-5-{5-[(3-nitrophenyl)carbonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}benzoic acid](/img/structure/B11102954.png)

![2-Amino-7-hydroxy-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B11102967.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(E)-(2-fluorophenyl)methylidene]benzohydrazide](/img/structure/B11102973.png)
![(3E)-3-{2-[(4-bromo-2-methylphenoxy)acetyl]hydrazinylidene}-N-(4-chlorophenyl)butanamide](/img/structure/B11102980.png)

![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11102996.png)

![6-bromo-3-[(2Z)-3-chlorobut-2-en-1-yl]-2-methylquinoline-4-thiol](/img/structure/B11103011.png)

